molecular formula C24H31N3O B4195034 N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)ADAMANTANE-1-CARBOXAMIDE

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B4195034
M. Wt: 377.5 g/mol
InChI Key: NTGBLFHZAKCNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a cyclohexyl group and an adamantane carboxamide moiety, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The cyclohexyl group is then introduced via a Friedel-Crafts alkylation reaction.

The adamantane carboxamide moiety is attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide
  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-methoxy-2-naphthamide
  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide

Uniqueness

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)ADAMANTANE-1-CARBOXAMIDE stands out due to its adamantane carboxamide moiety, which imparts unique structural and functional properties. This distinguishes it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c28-23(24-12-16-8-17(13-24)10-18(9-16)14-24)26-19-6-7-22-21(11-19)25-15-27(22)20-4-2-1-3-5-20/h6-7,11,15-18,20H,1-5,8-10,12-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGBLFHZAKCNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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